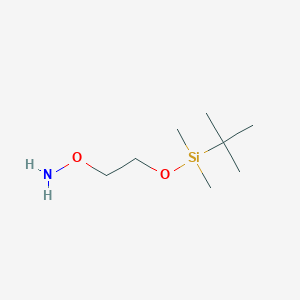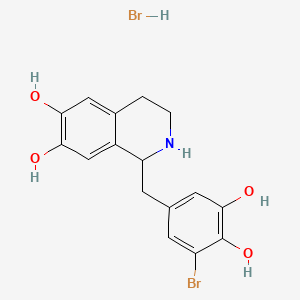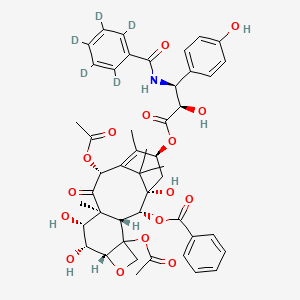
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is a complex organic compound known for its significant applications in pharmaceuticals and medicinal chemistry. This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as serotonin reuptake transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic neurotransmission . This mechanism is similar to that of fluoxetine, which is known for its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: A well-known SSRI with a similar structure and mechanism of action.
Paroxetine: Another SSRI with comparable pharmacological properties.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is unique due to its specific trifluoromethyl group, which enhances its pharmacokinetic properties and increases its potency as an SSRI . This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in treating mood disorders .
Propriétés
Formule moléculaire |
C26H28F3NO2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
3-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C26H28F3NO2/c1-30(18-16-24(31)20-8-4-2-5-9-20)19-17-25(21-10-6-3-7-11-21)32-23-14-12-22(13-15-23)26(27,28)29/h2-15,24-25,31H,16-19H2,1H3 |
Clé InChI |
UJFCKTUAABUFHP-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(C1=CC=CC=C1)O)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
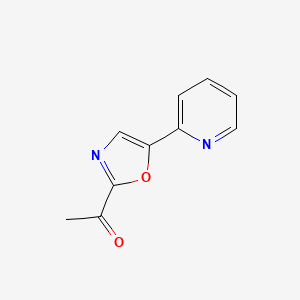
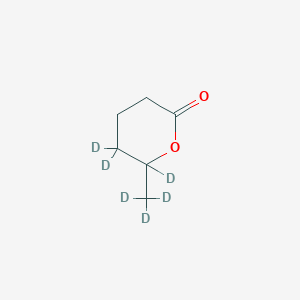
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
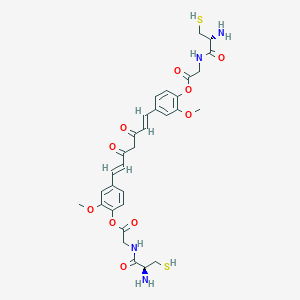
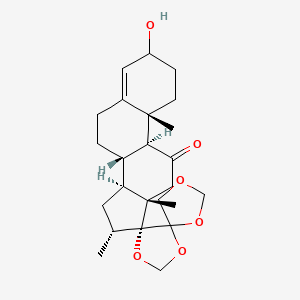
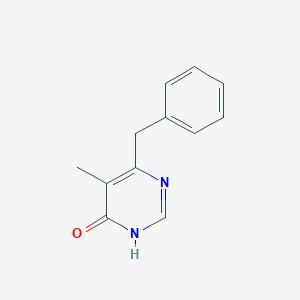
![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
